molecular formula C13H9NO5 B074019 beta-(5-Nitro-2-furyl)-p-carboxystyrene CAS No. 1534-38-9

beta-(5-Nitro-2-furyl)-p-carboxystyrene

Cat. No. B074019
CAS RN: 1534-38-9
M. Wt: 259.21 g/mol
InChI Key: NWSQQZAVPSDJIB-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(5-Nitro-2-furyl)-p-carboxystyrene, also known as BNCS, is a synthetic compound that has been widely used in scientific research due to its unique properties. BNCS has been studied for its ability to selectively bind to DNA and RNA, as well as its potential use in cancer therapy.

Mechanism Of Action

The mechanism of action of beta-(5-Nitro-2-furyl)-p-carboxystyrene involves its ability to selectively bind to DNA and RNA. beta-(5-Nitro-2-furyl)-p-carboxystyrene forms covalent adducts with DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can induce DNA damage and cell death in cancer cells. In vivo studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can inhibit tumor growth and improve survival in animal models of cancer. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using beta-(5-Nitro-2-furyl)-p-carboxystyrene in lab experiments is its ability to selectively bind to DNA and RNA. This makes it a useful tool for studying the role of DNA and RNA in various biological processes. However, one limitation of using beta-(5-Nitro-2-furyl)-p-carboxystyrene is its potential toxicity. beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, which could limit its use in certain applications.

Future Directions

There are several future directions for further research on beta-(5-Nitro-2-furyl)-p-carboxystyrene. One area of research is the development of new synthesis methods to produce beta-(5-Nitro-2-furyl)-p-carboxystyrene with improved properties. Another area of research is the optimization of beta-(5-Nitro-2-furyl)-p-carboxystyrene for use in photodynamic therapy and other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of beta-(5-Nitro-2-furyl)-p-carboxystyrene and its potential for use in other areas of research, such as gene therapy and drug delivery.

Synthesis Methods

Beta-(5-Nitro-2-furyl)-p-carboxystyrene can be synthesized by the reaction of 5-nitro-2-furaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then reacted with acetic anhydride to form beta-(5-Nitro-2-furyl)-p-carboxystyrene. This synthesis method has been optimized to produce high yields of beta-(5-Nitro-2-furyl)-p-carboxystyrene with high purity.

Scientific Research Applications

Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been extensively studied for its potential use in cancer therapy. It has been shown to selectively bind to DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.

properties

CAS RN

1534-38-9

Product Name

beta-(5-Nitro-2-furyl)-p-carboxystyrene

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+

InChI Key

NWSQQZAVPSDJIB-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O

SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O

Related CAS

54992-23-3 (hydrochloride salt)

synonyms

eta-(5-nitro-2-furyl)-p-carboxystyrene
nifurstyrenic acid
nifurstyrenic acid, sodium salt
NSA-Na
sodium nifurstyrenate

Origin of Product

United States

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